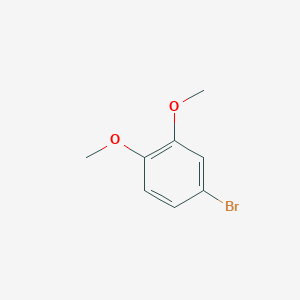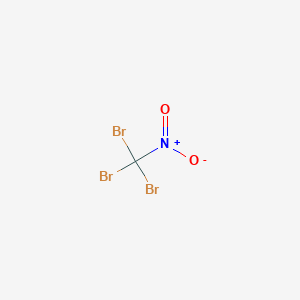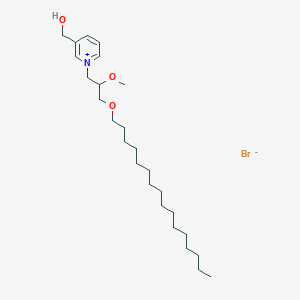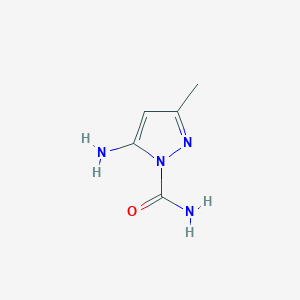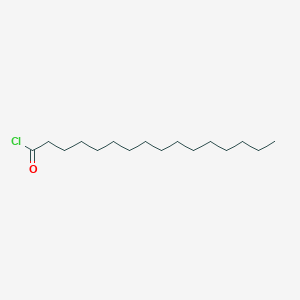
4-(4-Bromobenzyloxy)benzaldehyde
Vue d'ensemble
Description
4-(4-Bromobenzyloxy)benzaldehyde is a research chemical with the CAS number 149833-95-4 . It is an organic compound that contains bromine, making it a brominated derivative of benzaldehyde .
Molecular Structure Analysis
The molecular formula of 4-(4-Bromobenzyloxy)benzaldehyde is C14H11BrO2 . It has a molecular weight of 291.14 g/mol . The InChI string isInChI=1S/C14H11BrO2/c15-13-5-1-12 (2-6-13)10-17-14-7-3-11 (9-16)4-8-14/h1-9H,10H2 . The Canonical SMILES string is C1=CC (=CC=C1COC2=CC=C (C=C2)C=O)Br . Physical And Chemical Properties Analysis
4-(4-Bromobenzyloxy)benzaldehyde has a melting point of 88-92 °C . It has a molecular weight of 291.14 g/mol . The compound has a topological polar surface area of 26.3 Ų . It has a complexity of 228 .Applications De Recherche Scientifique
Synthesis and Identification of Novel Ligands
4-(4-Bromobenzyloxy)benzaldehyde has been utilized in the synthesis of novel ligands. For instance, its derivative, meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC), was synthesized and used to form complexes for extracting ions like cadmium from water and wastewater samples (Hassanzadeh et al., 2021).
Protection of Hydroxyl Groups
The compound has been involved in the regioselective protection of hydroxyl groups in other chemical structures. For example, it was used to protect the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde (Plourde & Spaetzel, 2002).
Structural and Vibrational Analysis
Studies involving 4-(4-Bromobenzyloxy)benzaldehyde have also focused on structural investigation and vibrational spectroscopy. For instance, the X-ray crystal structure and vibrational spectroscopic studies of its derivative, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), have been performed, providing insights into its molecular structure and properties (Arunagiri et al., 2018).
Synthesis and Characterization of Aldehydes and Oximes
Research has been conducted on the synthesis and characterization of various aldehydes and oximes, including those derived from 4-(4-Bromobenzyloxy)benzaldehyde. This involves the use of techniques like FT-IR, GC-MS, NMR spectroscopy, and theoretical predictions of conformations (Balachander & Manimekalai, 2017).
Use as Linkers in Solid Phase Organic Synthesis
4-(4-Bromobenzyloxy)benzaldehyde derivatives have been investigated for their potential use as linkers in solid phase organic synthesis. This research explores the possibility of deriving various secondary amides from these linkers (Swayze, 1997).
Discovery of Natural Metabolites
Studies have identified halo-benzaldehyde derivatives, closely related to 4-(4-Bromobenzyloxy)benzaldehyde, in natural sources such as the green alga Avrainvillea amadelpha. These compounds have been analyzed for their antioxidant and cytotoxic activities (Hawas et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGRPJQAXHMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353247 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzyloxy)benzaldehyde | |
CAS RN |
149833-95-4 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149833-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





